molecular formula C20H36Cl6O5Sn2 B14647000 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane CAS No. 52112-07-9

1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane

Cat. No.: B14647000
CAS No.: 52112-07-9
M. Wt: 806.6 g/mol
InChI Key: WQOABTAOTNSKME-UHFFFAOYSA-L
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Description

1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane is an organometallic compound with the molecular formula C20H36Cl6O5Sn2 and a molecular weight of 806.635 . This compound is notable for its unique structure, which includes two tin atoms bonded to trichloroacetyl groups and butyl chains. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane typically involves the reaction of tetrabutyl distannoxane with trichloroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane undergoes various chemical reactions, including:

Scientific Research Applications

1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. The butyl chains and tin atoms contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane can be compared with other organotin compounds such as:

Properties

CAS No.

52112-07-9

Molecular Formula

C20H36Cl6O5Sn2

Molecular Weight

806.6 g/mol

IUPAC Name

[dibutyl-[dibutyl-(2,2,2-trichloroacetyl)oxystannyl]oxystannyl] 2,2,2-trichloroacetate

InChI

InChI=1S/4C4H9.2C2HCl3O2.O.2Sn/c4*1-3-4-2;2*3-2(4,5)1(6)7;;;/h4*1,3-4H2,2H3;2*(H,6,7);;;/q;;;;;;;2*+1/p-2

InChI Key

WQOABTAOTNSKME-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C(Cl)(Cl)Cl)O[Sn](CCCC)(CCCC)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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